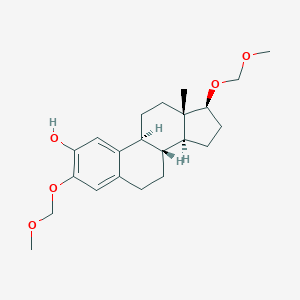

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol involves several steps to achieve high purity and specific structural requirements. For instance, Mun et al. (2006) described the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol in two steps with over 99% radiochemical purity, highlighting the compound's role in preparing radiolabeled estradiol derivatives for pharmacokinetic studies (Mun, Voll, & Goodman, 2006).

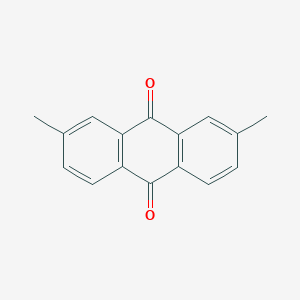

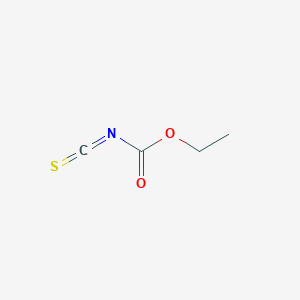

Molecular Structure Analysis

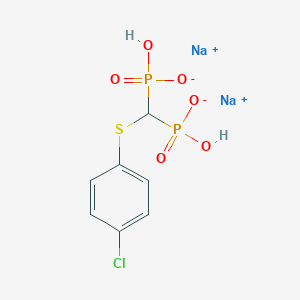

The molecular structure of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is characterized by the presence of hydroxy and methoxymethyl groups attached to the estradiol skeleton. This structural configuration imparts specific chemical and biological properties to the molecule. For instance, Kiuru and Wähälä (2003) synthesized 2-methoxyestradiol from estradiol bis-THP-ether, indicating the structural modifications necessary for achieving desired biological activities (Kiuru & Wähälä, 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol are crucial for producing various estrogen analogs. For example, Bull and Steer (1991) investigated the chemoselective differentiation of primary hydroxy groups in a related compound, leading to novel 14,17-hetero-bridged steroid hormone analogues (Bull & Steer, 1991). These reactions are essential for understanding the compound's role in synthesizing hormone analogues.

Physical Properties Analysis

The physical properties of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its application in pharmaceutical formulations and biological studies. However, specific studies focusing on these physical properties were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, play a significant role in its biological effects. For instance, Gaido et al. (2000) discussed the interactions of structurally related methoxychlor metabolites with estrogen receptors, demonstrating the importance of chemical properties in determining biological activity (Gaido et al., 2000).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Antitumor Activity : A study by Mun, Voll, and Goodman (2006) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. This compound was developed to measure the pharmacokinetics and organ distribution of 2-methoxy-3,17β-estradiol, which shows cytotoxicity in various cancer cell lines and has antiangiogenic and proapoptotic activities. Clinical trials for this compound in treating multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer are underway (Mun, Voll, & Goodman, 2006).

Synthesis and Chemical Analysis : Pert and Ridley (1987) in the "Australian Journal of Chemistry" provided an alternative route to synthesize 2-bromo-estradiols and 2-iodo-estradiols from estradiol, involving the use of chloromethyl methyl ether to yield either the 3,17β-bis(methoxymethyl) ether or the 3-methoxymethyl ether derivative of estradiol. This study contributes to the understanding of the chemical synthesis and properties of related compounds (Pert & Ridley, 1987).

Interaction with Hormone Receptors : Gaido et al. (2000) in "Molecular Pharmacology" investigated the interaction of methoxychlor and related compounds, including 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, with estrogen receptor α (ERα), ERβ, and androgen receptor (AR). They found that these compounds exhibited differential interactions with these hormone receptors, indicating complexity in determining the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).

Anticancer Potential : Bubert et al. (2007) in "Journal of Medicinal Chemistry" explored the synthesis of 3,17-disubstituted 2-alkylestra-1,3,5(10)-trien-3-ol derivatives, including those derived from 2-hydroxy-3,17|A-O-bis(methoxymethyl)estradiol. These compounds showed significant anticancer activity, particularly against human cancer cell lines, highlighting their potential as anticancer agents (Bubert et al., 2007).

In Vitro and In Vivo Anticancer Activity : Leese et al. (2006) in "Cancer Research" discussed 2-substituted estradiol sulfamates, demonstrating their potent anti-proliferative and anti-angiogenic activity. The study suggests the potential of these compounds, related to 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, in the development of anticancer agents (Leese et al., 2006).

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-HIFDQRORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441259 |

Source

|

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

CAS RN |

217792-89-7 |

Source

|

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)